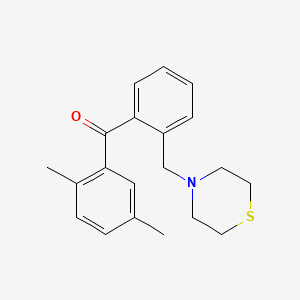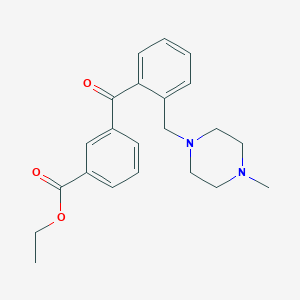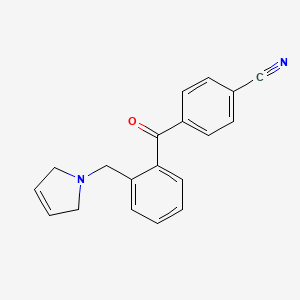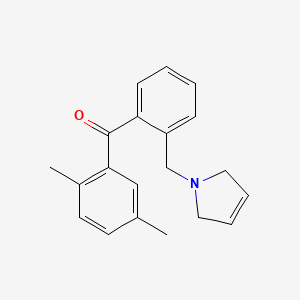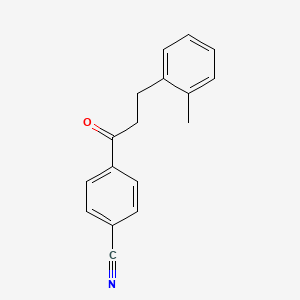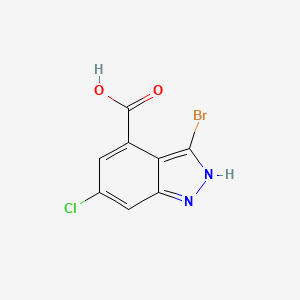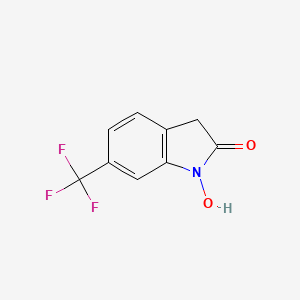
1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Overview
Description
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a compound belonging to the indole family, characterized by the presence of a trifluoromethyl group at the 6th position and a hydroxy group at the 1st position of the indolin-2-one core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Other indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . They have also demonstrated anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .
Molecular Mechanism
Other indole derivatives have been found to inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
The synthesis of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-(trifluoromethyl)indole.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Hydroxy-6-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Comparison with Similar Compounds
1-Hydroxy-6-(trifluoromethyl)indolin-2-one can be compared with other indole derivatives such as:
6-(Trifluoromethyl)indolin-2-one: Lacks the hydroxy group at the 1st position, which may affect its biological activity and chemical reactivity.
1-Hydroxyindolin-2-one: Lacks the trifluoromethyl group, which may influence its pharmacokinetic properties and overall efficacy.
The presence of both the hydroxy and trifluoromethyl groups in this compound makes it unique, potentially enhancing its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZZJNBZAQOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650507 | |
| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-90-2 | |
| Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


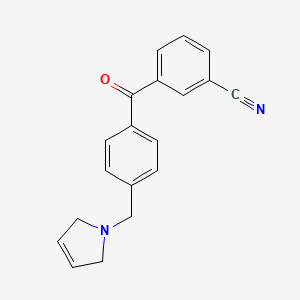
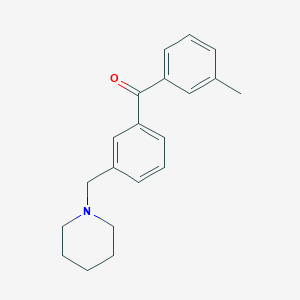
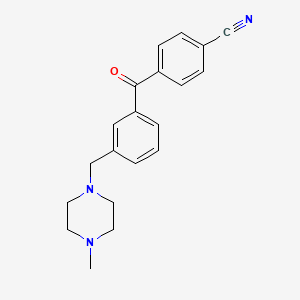
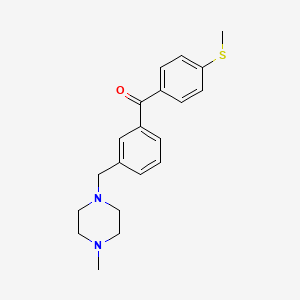

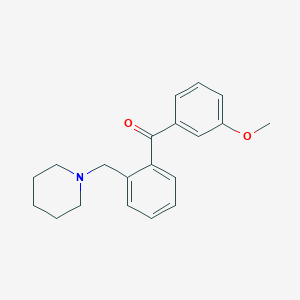
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
